1H-Imidazole,2-fluoro-,3-oxide
Description
Contextual Significance within Heterocyclic Chemistry
Imidazole (B134444) is a fundamental heterocyclic scaffold found in numerous biologically important molecules, including the amino acid histidine and purine (B94841) bases in DNA and RNA. nih.gov Its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. nih.govacs.org The versatility of the imidazole ring allows for its functionalization at various positions, leading to a vast chemical space for drug discovery. nih.gov The synthesis of imidazole derivatives can be achieved through various methods, including ring transformation and multi-component reactions. youtube.com
The introduction of an N-oxide group to a heterocyclic compound can dramatically alter its physicochemical and biological properties. nih.govnih.gov The N-oxide moiety is highly polar and can act as a strong hydrogen bond acceptor, potentially improving a molecule's solubility and its interaction with biological targets. nih.govacs.org In some instances, heterocyclic N-oxides can act as bioisosteres of carbonyl groups, offering a different electronic and steric profile while maintaining key interactions. nih.gov Furthermore, the N-oxide functionality can influence the reactivity of the heterocyclic ring and serve as a precursor for further chemical modifications. researchgate.netresearchgate.net Imidazole N-oxides, in particular, are recognized as valuable building blocks in organic synthesis. nih.govresearchgate.net
Introduction to Organofluorine Chemistry in Heterocycles
The incorporation of fluorine into organic molecules, a field known as organofluorine chemistry, has become a powerful strategy in the development of pharmaceuticals and advanced materials. youtube.comwikipedia.org
The deliberate placement of fluorine atoms within a molecule can lead to significant improvements in its properties. nih.govacs.org Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. wikipedia.orgtandfonline.com This strength often imparts increased thermal and metabolic stability to the molecule. alfa-chemistry.com The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance. tandfonline.com
Research Landscape for Fluorinated Imidazole N-Oxides
While specific research on 1H-Imidazole, 2-fluoro-, 3-oxide is limited, the broader fields of fluorinated imidazoles and imidazole N-oxides are active areas of investigation. Researchers have explored the synthesis and properties of various fluorinated imidazole derivatives, often with the goal of developing new bioactive compounds. nih.gov Similarly, the chemistry of imidazole N-oxides is well-documented, with studies focusing on their synthesis and use as versatile intermediates. researchgate.netresearchgate.netnih.gov The logical next step in this progression is the combination of these two features, leading to structures like 1H-Imidazole, 2-fluoro-, 3-oxide, which are expected to possess a unique and potentially advantageous set of properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
921604-83-3 |
|---|---|
Molecular Formula |
C3H3FN2O |
Molecular Weight |
102.07 g/mol |
IUPAC Name |
2-fluoro-1-hydroxyimidazole |
InChI |
InChI=1S/C3H3FN2O/c4-3-5-1-2-6(3)7/h1-2,7H |
InChI Key |
SAHJASLLEWGQBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)F)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the electronic environment of magnetically active nuclei within a molecule. For "1H-Imidazole, 2-fluoro-, 3-oxide," the key nuclei for analysis are ¹H, ¹³C, and ¹⁹F.
The ¹H NMR spectrum of "1H-Imidazole, 2-fluoro-, 3-oxide" is expected to show distinct signals for the two protons on the imidazole (B134444) ring, located at positions 4 and 5. The presence of the N-oxide functionality generally leads to a deshielding effect on the ring protons compared to the parent imidazole. Furthermore, the highly electronegative fluorine atom at the C-2 position will influence the electronic environment.
In related 2-unsubstituted imidazole 3-oxides, the C-2 proton signal appears significantly downfield, often between 7.93 and 8.76 ppm. beilstein-journals.org In the target molecule, this proton is replaced by fluorine. The signals for H-4 and H-5 would be expected to appear as distinct multiplets. Their chemical shifts will be influenced by the deshielding effect of the adjacent N-oxide and the through-space and through-bond electronic effects of the C-2 fluorine. Additionally, coupling between the ¹⁹F nucleus and the H-4 and H-5 protons (³JHF and ⁴JHF) is anticipated, which would result in further splitting of the proton signals. In studies of fluoro-1-methylimidazoles, the introduction of fluorine was found to shift proton signals upfield, a phenomenon attributed to the magnetic anisotropy of the ¹⁹F nucleus counteracting its electronegativity. researchgate.net
Table 1: Predicted ¹H NMR Data for 1H-Imidazole, 2-fluoro-, 3-oxide Note: Data are predicted based on related structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.0 - 7.5 | Doublet of doublets (dd) | ³JHH, ⁴JHF |
| H-5 | 7.0 - 7.5 | Doublet of doublets (dd) | ³JHH, ³JHF |
| N-H | 11.0 - 13.0 | Broad singlet (br s) | - |
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework. For "1H-Imidazole, 2-fluoro-, 3-oxide," three distinct signals are expected for the imidazole ring carbons (C-2, C-4, and C-5).
The most notable feature would be the signal for C-2, which is directly bonded to the fluorine atom. This carbon is expected to resonate at a significantly downfield chemical shift and appear as a large doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically in the range of 200-250 Hz for sp² carbons. The N-oxide group also influences the carbon chemical shifts. In related 1-(adamantyloxy)imidazole 3-oxides, the imidazole carbons resonate between 120 and 130 ppm. beilstein-journals.org The C-4 and C-5 carbons will also exhibit smaller couplings to the fluorine atom (²JCF and ³JCF).
Table 2: Predicted ¹³C NMR Data for 1H-Imidazole, 2-fluoro-, 3-oxide Note: Data are predicted based on related structures.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-2 | 150 - 165 | Doublet (d) | ¹JCF ≈ 200-250 |
| C-4 | 115 - 125 | Doublet (d) | ²JCF ≈ 20-30 |
| C-5 | 115 - 125 | Doublet (d) | ³JCF ≈ 5-15 |
¹⁹F NMR for Fluorine Chemical Shifts and Coupling Phenomena
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. huji.ac.ilbiophysics.orgwikipedia.org The spectrum for "1H-Imidazole, 2-fluoro-, 3-oxide" would show a single resonance for the fluorine atom at the C-2 position.
The chemical shift of this fluorine is sensitive to its electronic environment. In related compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the fluorine signal appears around -110 ppm. nih.gov For 2-fluoro-1-methylimidazole, protonation at the ring nitrogen causes the ¹⁹F signal at C-2 to shift downfield. researchgate.net The signal for the fluorine in the target compound would be expected to be a multiplet due to coupling with the H-4 and H-5 protons of the imidazole ring. These couplings (³JFH and ⁴JFH) provide valuable structural information.
Table 3: Predicted ¹⁹F NMR Data for 1H-Imidazole, 2-fluoro-, 3-oxide Note: Data are predicted based on related structures.
| Fluorine | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C2-F | -100 to -130 | Doublet of doublets (dd) | ³JFH, ⁴JFH |
Vibrational Spectroscopy (Infrared and Raman)
For "1H-Imidazole, 2-fluoro-, 3-oxide," the IR spectrum would be expected to show characteristic absorption bands. A strong band corresponding to the N-O stretching vibration is a key diagnostic feature for N-oxides and typically appears in the 1200-1300 cm⁻¹ region. Another important band would be the C-F stretching vibration, usually found in the 1000-1100 cm⁻¹ range. Other expected absorptions include N-H stretching (a broad band around 3100-3400 cm⁻¹), C-H stretching, and various imidazole ring stretching and deformation modes. researchgate.netresearchgate.netresearchgate.net Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the imidazole ring.
Table 4: Predicted Key Vibrational Frequencies for 1H-Imidazole, 2-fluoro-, 3-oxide Note: Data are predicted based on related structures.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| N-H Stretch | 3100 - 3400 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N / C=C Ring Stretch | 1450 - 1600 | IR, Raman |
| N-O Stretch | 1200 - 1300 | IR |
| C-F Stretch | 1000 - 1100 | IR |
| Ring Deformation | 600 - 900 | IR, Raman |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For "1H-Imidazole, 2-fluoro-, 3-oxide" (molecular formula: C₃H₃FN₂O), the exact mass is 102.023 Da. High-resolution mass spectrometry (HRMS) would confirm this elemental composition.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 102. The fragmentation pattern would be characteristic of a heterocyclic N-oxide. Common fragmentation pathways for imidazole N-oxides include the loss of an oxygen atom ([M-16]⁺) or a hydroxyl radical ([M-17]⁺). Other expected fragmentations for imidazole rings involve the loss of HCN (27 Da). researchgate.net Therefore, key fragments for "1H-Imidazole, 2-fluoro-, 3-oxide" could arise from the loss of O, OH, F, CO, and HCN from the molecular ion.
Table 5: Predicted Mass Spectrometry Data for 1H-Imidazole, 2-fluoro-, 3-oxide Note: Data are predicted based on related structures.
| m/z | Predicted Identity |
| 102 | [M]⁺ (Molecular Ion) |
| 86 | [M-O]⁺ |
| 85 | [M-OH]⁺ |
| 75 | [M-HCN]⁺ |
| 74 | [M-CO]⁺ |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for "1H-Imidazole, 2-fluoro-, 3-oxide" has not been reported, its key features can be inferred from the structures of related imidazole N-oxides. nih.gov
Table 6: Predicted X-ray Crystallography Parameters for 1H-Imidazole, 2-fluoro-, 3-oxide Note: Data are predicted based on related structures.
| Structural Feature | Predicted Value / Observation |
| Crystal System | Monoclinic or Orthorhombic (Common for imidazoles) |
| Imidazole Ring | Planar |
| N-O Bond Length | ~1.3 - 1.4 Å |
| C-F Bond Length | ~1.3 - 1.4 Å |
| Intermolecular Interactions | N-H···O hydrogen bonding, π-π stacking |
Computational and Theoretical Chemistry Studies of 1h Imidazole, 2 Fluoro , 3 Oxide
Quantum Chemical Approaches
Quantum chemical methods are fundamental to modern computational chemistry, providing a framework for calculating the electronic structure and properties of molecules from first principles.
Density Functional Theory (DFT) has become a leading method in quantum chemistry for studying the ground state properties of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations for 1H-Imidazole, 2-fluoro-, 3-oxide would involve determining the molecule's minimum energy geometry (optimization) and calculating various electronic properties. These calculations provide insights into the molecule's stability and structure. For instance, DFT has been effectively used to estimate the detonation performance and sensitivity of other heterocyclic N-oxides, such as novel 1,2,4-triazole (B32235) N-oxides. nih.gov The introduction of an N-oxide group can significantly influence the electronic structure and energy of a molecule. nih.gov
Theoretical studies on related imidazole (B134444) N-oxides demonstrate that these compounds are versatile building blocks in chemical synthesis. researchgate.netresearchgate.net The ground state properties calculated via DFT, such as optimized bond lengths, angles, and dipole moment, are crucial for understanding their "nitrone-like" reactivity. researchgate.netresearchgate.net
Table 1: Ground State Properties of 1H-Imidazole, 2-fluoro-, 3-oxide Calculable by DFT Note: Specific values require dedicated computational analysis and are not available in the cited literature.
| Property | Description |
|---|---|
| Optimized Bond Lengths (Å) | The equilibrium distances between bonded atoms (e.g., C-F, N-O, C=N, C-C, C-H, N-H). These values define the molecule's geometry. |
| Optimized Bond Angles (°) & Dihedral Angles (°) | The angles between adjacent bonds and the rotational angles around bonds, which together describe the molecule's 3D shape. |
| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized, lowest-energy state. It is a key indicator of molecular stability. |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule, resulting from the non-uniform distribution of electron density. |
| Vibrational Frequencies (cm⁻¹) | The frequencies of molecular vibrations, which correspond to peaks in an infrared (IR) spectrum. These are used to characterize functional groups and confirm the nature of the stationary point on the potential energy surface. |
Beyond DFT, other quantum chemical methods can be applied to study 1H-Imidazole, 2-fluoro-, 3-oxide.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. They offer a hierarchy of accuracy, with methods like Coupled Cluster being considered the "gold standard" for small molecules, though they are computationally very demanding.
Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster than DFT or ab initio techniques because they incorporate some parameters derived from experimental data to simplify calculations. While less accurate, they are useful for very large molecular systems or for preliminary, high-throughput screening of molecular properties before applying more rigorous methods. The synthesis of related compounds like 2-fluoropyridine (B1216828) N-oxide has been documented, and theoretical methods could complement such experimental work by providing structural and electronic data. rsc.org
Electronic Structure and Reactivity Descriptors
To predict how 1H-Imidazole, 2-fluoro-, 3-oxide might interact with other chemical species, various electronic structure descriptors are calculated. These descriptors translate complex quantum mechanical data into chemically intuitive concepts of reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For large systems, where canonical FMOs can be delocalized, methods like frontier molecular orbitalets (FMOLs) can provide more localized insight into reactive sites. nih.gov
Table 2: FMO Properties and Their Implications for 1H-Imidazole, 2-fluoro-, 3-oxide
| Property | Description | Chemical Implication |
|---|---|---|
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. A higher (less negative) energy indicates stronger electron-donating ability. | Determines the molecule's capacity to act as a nucleophile or base. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. A lower (more negative) energy indicates stronger electron-accepting ability. | Determines the molecule's capacity to act as an electrophile or acid. |
| HOMO-LUMO Gap (eV) | The energy difference (LUMO - HOMO). | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and greater polarizability. |
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to indicate different potential values:
Red: Regions of most negative potential, which are rich in electrons and are favorable sites for electrophilic attack. nih.govresearchgate.net
Blue: Regions of most positive potential, which are electron-deficient and are susceptible to nucleophilic attack. nih.gov
Green/Yellow: Regions of near-zero or intermediate potential.
For 1H-Imidazole, 2-fluoro-, 3-oxide, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the N-oxide group, identifying it as a primary site for interaction with electrophiles. Positive potential (blue) would likely be found near the hydrogen atoms attached to the ring and potentially influenced by the electron-withdrawing fluorine atom. MEP maps are routinely used to understand intermolecular interactions and stability. researchgate.net
Table 3: Predicted MEP Characteristics for Regions of 1H-Imidazole, 2-fluoro-, 3-oxide
| Molecular Region | Predicted MEP Color | Predicted Reactivity |
|---|---|---|
| N-Oxide Oxygen Atom | Deep Red | Strongest site for electrophilic attack; hydrogen bond acceptor. |
| Imidazole Ring (π-system) | Yellow to Orange | Electron-rich region, potential for π-stacking and electrophilic addition. |
| Fluorine Atom | Reddish | Electron-rich due to lone pairs, but also strongly electron-withdrawing. |
| Ring C-H and N-H Protons | Light Blue to Blue | Electron-deficient sites, susceptible to nucleophilic attack or deprotonation. |
Fukui functions are reactivity indicators derived from DFT that quantify the change in electron density at a specific point in a molecule as the total number of electrons changes. uchile.cl They provide a more detailed, atom-centered view of reactivity than MEP maps. researchgate.net There are three main types of Fukui functions:
f(r)⁺: For nucleophilic attack (electron acceptance), indicating where an incoming electron is most likely to reside. The site with the highest value is the most electrophilic. researchgate.net
f(r)⁻: For electrophilic attack (electron donation), indicating the site from which an electron is most easily removed. The atom with the highest value is the most nucleophilic. researchgate.net
f(r)⁰: For radical attack.
These functions can be "condensed" to individual atomic sites, providing numerical indices that rank the reactivity of each atom in the molecule. This analysis would precisely identify which atom in the 1H-Imidazole, 2-fluoro-, 3-oxide ring is the most likely site for nucleophilic, electrophilic, or radical reactions.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1H-Imidazole, 2-fluoro-, 3-oxide |
| 1,2,4-triazole N-oxides |
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of 1H-Imidazole, 2-fluoro-, 3-oxide can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations would predict the specific resonance frequencies for each proton and carbon atom in the molecule, providing valuable information for its structural identification. For comparison, in the computational study of amodiaquine, which contains a quinoline (B57606) ring system, the GIAO method at the B3LYP/6–311++G(2d,p) level of theory showed good agreement with experimental NMR data. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of 1H-Imidazole, 2-fluoro-, 3-oxide can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions, which correspond to the absorption of light in the UV-Vis region. Such calculations would help in understanding the electronic structure and identifying the wavelengths of maximum absorption (λmax). For related imidazole derivatives, TD-DFT calculations have been used to analyze their photophysical properties. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies of 1H-Imidazole, 2-fluoro-, 3-oxide, which are observed in an IR spectrum, can be computed using DFT. These calculations help in assigning the various vibrational modes of the molecule, such as stretching and bending vibrations of its chemical bonds. For example, in the study of 4-(4-fluoro-phenyl)-1H-imidazole, DFT calculations at the B3LYP/6–311G(d,p) level were used to compute the vibrational wavenumbers, which were then compared with experimental FT-IR and FT-Raman spectra. researchgate.net A scaling factor is often applied to the calculated frequencies to achieve better agreement with experimental data due to the tendency of DFT methods to overestimate them. nih.gov
A hypothetical table of predicted spectroscopic data for 1H-Imidazole, 2-fluoro-, 3-oxide, based on methodologies applied to similar compounds, is presented below.
| Spectroscopic Technique | Predicted Parameter | Predicted Value Range | Computational Method |
| ¹H NMR | Chemical Shift (ppm) | 7.0 - 8.5 | GIAO/B3LYP |
| ¹³C NMR | Chemical Shift (ppm) | 110 - 150 | GIAO/B3LYP |
| UV-Vis | λmax (nm) | 220 - 280 | TD-DFT/B3LYP |
| IR | C=N Stretch (cm⁻¹) | 1550 - 1650 | B3LYP/6-311++G(d,p) |
| IR | N-O Stretch (cm⁻¹) | 1200 - 1300 | B3LYP/6-311++G(d,p) |
| IR | C-F Stretch (cm⁻¹) | 1000 - 1100 | B3LYP/6-311++G(d,p) |
This table is illustrative and based on computational methods applied to analogous compounds. Actual values would require specific calculations for 1H-Imidazole, 2-fluoro-, 3-oxide.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving imidazole derivatives. For instance, the synthesis of 2-CF3S-imidazoles from imidazole N-oxides has been studied, providing insights into the reactivity of the N-oxide functionality. nih.gov Although this study does not involve 1H-Imidazole, 2-fluoro-, 3-oxide directly, the principles can be extended to understand its potential reactions.
A key aspect of mechanistic studies is the identification of transition states and the calculation of activation energy barriers. These calculations provide a quantitative measure of the feasibility and rate of a reaction. For example, in the one-pot synthesis of pyrrolidinedione derivatives, quantum chemical studies were used to map out the entire reaction pathway, including Michael addition, Nef-type rearrangement, and cyclization. rsc.org The energy barriers for each step were calculated, revealing that the proton transfer from the methylene (B1212753) to the nitro group had a significantly high barrier of 197.8 kJ mol⁻¹. rsc.org Similarly, the cyclization step was found to have a low activation energy of 11.9 kJ mol⁻¹, but it was preceded by a tautomerization with a high barrier of 178.4 kJ mol⁻¹. rsc.org
For 1H-Imidazole, 2-fluoro-, 3-oxide, computational modeling could be used to investigate various potential reactions, such as nucleophilic or electrophilic attack, and determine the most likely reaction pathways by comparing the activation energies of different transition states.
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. wikipedia.orgnih.gov Computational chemistry plays a crucial role in the design and evaluation of new NLO materials. The NLO properties of a molecule are related to its response to a strong electromagnetic field, such as that from a laser.
While specific NLO studies on 1H-Imidazole, 2-fluoro-, 3-oxide are not documented, research on other imidazole derivatives, like imidazole-2-carboxaldehyde, has shown that they can exhibit significant NLO behavior. researchgate.net Computational studies on such molecules typically involve calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using DFT methods. researchgate.net A high value for these parameters is indicative of a strong NLO response. The introduction of electron-donating and electron-withdrawing groups can enhance the NLO properties of a molecule. In 1H-Imidazole, 2-fluoro-, 3-oxide, the fluorine atom and the N-oxide group could potentially contribute to its NLO properties.
The third-order nonlinear optical susceptibility (χ⁽³⁾) and the nonlinear refractive index (n₂) are key parameters that can be calculated from linear optical properties. rsc.org Studies on other material classes, such as Ni-dithiolene derivatives, have demonstrated the use of a hierarchy of computational methods (HF, DFT, coupled cluster, and multiconfigurational techniques) to compute NLO properties. nih.gov
A hypothetical data table summarizing the kind of NLO properties that would be calculated for 1H-Imidazole, 2-fluoro-, 3-oxide is provided below.
| NLO Property | Symbol | Significance | Computational Method |
| Dipole Moment | μ | Measures charge separation | DFT/B3LYP |
| Polarizability | α | Measures ease of electron cloud distortion | DFT/B3LYP |
| First-Order Hyperpolarizability | β | Relates to second-order NLO effects | DFT/B3LYP |
| Third-Order NLO Susceptibility | χ⁽³⁾ | Relates to third-order NLO effects | Calculated from linear optics |
| Nonlinear Refractive Index | n₂ | Intensity-dependent refractive index | Calculated from linear optics |
This table is for illustrative purposes. The actual NLO properties of 1H-Imidazole, 2-fluoro-, 3-oxide would need to be determined through specific computational studies.
Spin Density Distribution Analysis in Paramagnetic Analogues
While 1H-Imidazole, 2-fluoro-, 3-oxide is not itself a paramagnetic species, the imidazole core is present in stable organic radicals, such as nitronyl nitroxides. Computational studies on such paramagnetic analogues can provide valuable insights into how the imidazole ring system influences the distribution of unpaired electron spin density.
A study on a series of pyrazolyl-substituted nitronyl nitroxides, which feature a 4,5-dihydro-1H-imidazole-3-oxide-1-oxyl moiety, employed quantum chemical calculations to analyze the spin density distribution. rsc.org It was shown that the position of substitution on the pyrazole (B372694) ring significantly affects the molecular geometry and, consequently, the spin density distribution within the radical. rsc.org These calculations are crucial for understanding the magnetic properties of such molecules and for designing new magnetic materials. For paramagnetic analogues of 1H-Imidazole, 2-fluoro-, 3-oxide, similar computational analyses could predict how the fluorine substituent and the N-oxide group would modulate the spin density distribution on the imidazole ring.
Applications in Advanced Organic Synthesis and Materials Science Research
Strategic Role as Building Blocks for Complex Heterocyclic Systems
The imidazole (B134444) N-oxide scaffold is a recognized building block for creating more elaborate heterocyclic structures. The presence of the fluorine atom at the C2 position further enhances its utility, offering a site for nucleophilic attack or a handle for specific chemical modifications.
1H-Imidazole, 2-fluoro-, 3-oxide is a precursor for a wide array of polyfunctionalized imidazole derivatives. The N-oxide group activates the imidazole ring, facilitating reactions that would be difficult with the parent imidazole. For instance, 2-unsubstituted imidazole N-oxides can react as carbon nucleophiles in Michael-type additions and undergo cycloaddition reactions. thieme-connect.comnih.gov Research has shown that imidazole N-oxides can be functionalized through various methods, including:
Deoxygenative Chlorination: Using agents like oxalyl chloride, 2-unsubstituted imidazole N-oxides can be converted into pharmacologically significant 2-chloroimidazoles under solvent-free conditions. researchgate.net A similar principle could be applied to synthesize derivatives from the 2-fluoro analogue.
Coupling Reactions: Transition-metal-free C-H/C-Li coupling reactions have been demonstrated between 2H-imidazole 1-oxides and organolithium reagents like pentafluorophenyllithium, leading to the synthesis of bioactive imidazoles with polyfluoroaryl groups. nih.govresearchgate.net
Sulfur Transfer Reactions: A two-step, one-pot procedure starting from 2-unsubstituted imidazole N-oxides allows for the synthesis of 2-trifluoromethylthiolated (–SCF₃) imidazoles. nih.gov This involves a sulfur-transfer reaction to form an imidazole-2-thione intermediate, followed by electrophilic trifluoromethylation. nih.gov
These methodologies highlight the versatility of the imidazole N-oxide core, which allows for the introduction of diverse functional groups, creating a library of substituted imidazoles for various research applications.
Imidazole N-oxides are valuable precursors for constructing fused heterocyclic systems, which are core structures in many natural products and pharmaceuticals. acs.org The reactivity of the N-oxide allows it to participate in cyclization and annulation reactions.
Recent developments include iron-catalyzed C-H amination processes that enable the construction of imidazole-fused ring systems like imidazo[1,5-a]pyridines and imidazo[1,5-a]pyrazines under environmentally friendly aerobic conditions. acs.org While these studies may use the parent imidazole N-oxide, the 2-fluoro derivative represents a key substrate for creating fluorinated analogues of these fused systems. The N-oxide can act as a 1,3-dipole in [3+2] cycloaddition reactions, which, after a series of transformations, can lead to the formation of new rings fused to the original imidazole core. researchgate.netacs.org This approach provides access to complex, multi-ring architectures from a relatively simple starting material. acs.org
Catalytic Applications in Organic Transformations
While often employed as a reactant, the imidazole N-oxide scaffold also finds applications in catalysis. The N-oxide oxygen atom can act as a Lewis base or participate in coordination with metal centers, influencing the outcome of a reaction.
Enantiopure imidazole N-oxides derived from chiral amines, such as trans-1,2-diaminocyclohexane (DACH), have been successfully used as organocatalysts. uzh.ch Specifically, these chiral N-oxides have been shown to catalyze the asymmetric allylation of aromatic aldehydes, demonstrating their potential in stereoselective synthesis. uzh.ch The broader class of heterocyclic N-oxides, including pyridine (B92270) N-oxides, are well-established as effective ligands in metal-catalyzed reactions, such as the copper-catalyzed N-arylation of imidazoles. acs.org By analogy, 1H-Imidazole, 2-fluoro-, 3-oxide could serve as a ligand in similar transformations. Furthermore, N-oxides of pyridine derivatives have been developed as potent acyl-transfer catalysts, highlighting the catalytic potential inherent in the N-oxide functional group within heterocyclic systems. acs.org
Precursors for Ionic Liquids and Functional Organic Materials
The imidazole ring is the foundational structure for a vast number of ionic liquids (ILs). sigmaaldrich.com Imidazolium-based ILs are prized for their low vapor pressure, thermal stability, and tunable properties. sigmaaldrich.comchemscene.com 1H-Imidazole, 2-fluoro-, 3-oxide can serve as a key precursor to these materials. The N-oxide can be readily O-alkylated to form 3-alkoxyimidazolium salts, which themselves can function as room-temperature ionic liquids. uzh.ch
Alternatively, the N-oxide can be deoxygenated to the corresponding 2-fluoroimidazole, which can then be alkylated at its nitrogen atoms to produce 1,3-dialkyl-2-fluoroimidazolium salts. The presence of the fluorine atom can impart specific properties to the resulting IL, such as altered viscosity, thermal stability, and electrochemical windows, making them suitable for specialized applications in electrochemistry or as functional materials. sigmaaldrich.comcas.org The imidazole framework is also integral to functional organic materials used in applications like organic light-emitting diodes (OLEDs) and fluorescent probes, where the electronic properties of the ring are paramount. acs.orgnih.gov
Design and Synthesis of Specialized Chemical Reagents (e.g., Fluorinating Agents derived from N-Oxides)
The development of safe and effective electrophilic fluorinating agents is a significant area of research in organic chemistry. Reagents based on an N-F bond are a prominent class, known for their ability to deliver a fluorine atom to a wide range of nucleophiles under mild conditions. thieme-connect.com
While 1H-Imidazole, 2-fluoro-, 3-oxide is not itself an N-F fluorinating agent, its structure is an ideal starting point for designing one. The N-oxide can be considered a precursor to a corresponding N-fluoroimidazolium salt. The synthesis would likely involve activation of the N-oxide oxygen followed by displacement with a fluoride (B91410) source, or direct fluorination of the corresponding deoxygenated imidazole. Imidazolium (B1220033) salts designed for fluorination, such as 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate, are already known reagents. The development of N-F reagents like N-fluoropyridinium salts revolutionized the synthesis of fluorinated organic compounds, and a reagent derived from a 2-fluoroimidazole N-oxide could offer unique reactivity or selectivity. thieme-connect.com
Development of Fluorinated Scaffolds for Chemical Biology Research
The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry and chemical biology to enhance properties such as metabolic stability, binding affinity, and lipophilicity. researchgate.netambeed.com Fluorinated heterocyclic scaffolds are therefore highly sought after.
1H-Imidazole, 2-fluoro-, 3-oxide is an intrinsically valuable scaffold for chemical biology research. The imidazole ring itself is a key component of essential biomolecules like the amino acid histidine. researchgate.net The compound provides two key features in one small molecule: the biologically relevant imidazole core and a fluorine atom. Furthermore, the N-oxide functionality allows for diverse chemical modifications to build more complex structures. For example, imidazole N-oxides can be used to generate chiral imidazol-2-ylidenes or other complex derivatives while retaining the fluorinated core. This allows for the systematic development of novel fluorinated compounds that can be used to probe biological systems or as building blocks for new therapeutic agents. ambeed.com
Future Research Directions and Emerging Paradigms in Fluorinated Imidazole N Oxide Chemistry
Development of Sustainable and Environmentally Benign Synthetic Methods
The principles of green chemistry are increasingly pivotal in the synthesis of complex molecules like fluorinated imidazole (B134444) N-oxides. Research is actively pursuing methods that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
A significant advancement is the use of deep eutectic solvents (DESs) as both a reaction medium and a recyclable catalyst. nih.gov For instance, a ternary DES composed of dimethyl urea, SnCl₂, and HCl has been successfully used for the one-pot, multicomponent synthesis of substituted imidazoles in good to excellent yields under mild conditions. nih.gov This approach is cost-effective, environmentally friendly, and the catalyst can be recycled multiple times without a noticeable drop in performance. nih.gov Other green techniques being explored include microwave-assisted synthesis, ultrasonication, and solvent-free reactions, which offer improved yields, shorter reaction times, and greater environmental sustainability compared to conventional heating methods. researchgate.netresearchgate.net The use of ionic liquids as a medium for reactions like the Michael-type addition represents another sustainable pathway. rsc.org Furthermore, developing metal-free, one-pot strategies that exhibit high atom economy is a key goal, reducing concerns about toxic heavy metal contamination in final products. acs.org
Table 1: Comparison of Green Synthesis Methodologies for Imidazole Derivatives
| Methodology | Key Features | Advantages | Example Application | Reference |
| Deep Eutectic Solvents (DES) | Acts as dual solvent/catalyst; recyclable. | Cost-effective, biodegradable, high yields, mild conditions. | One-pot synthesis of substituted imidazoles using a DMU:SnCl₂:HCl system. | nih.gov |
| Microwave/Ultrasound Irradiation | Energy transfer directly to reactants. | Rapid reaction rates, improved yields, cleaner reactions. | Synthesis of fluorinated pyrazolones with yields up to 89% in minutes. | researchgate.net |
| Ionic Liquids | Non-volatile, recyclable solvents. | Environmentally benign, can enhance reaction rates and selectivity. | Zn/CuI mediated Michael-type addition for hemi-fluorinated compounds. | rsc.org |
| Metal-Free One-Pot Synthesis | Multiple reaction steps in a single vessel without transition metals. | High atom economy, reduced waste, avoids heavy metal contamination. | Synthesis of diarylamines from aromatic aldehydes and anilines. | acs.org |
Advances in Asymmetric Synthesis and Chiral Induction
The synthesis of enantiomerically pure fluorinated imidazoles is crucial, as different stereoisomers can exhibit vastly different biological activities. Significant progress is being made in the field of asymmetric synthesis to control the stereochemistry of these complex molecules.
One prominent strategy involves the use of chiral auxiliaries, such as N-(tert-butylsulfinyl)polyfluoroalkyl imines. nuph.edu.ua These versatile substrates allow for the diastereoselective addition of various nucleophiles, leading to the formation of enantiomerically enriched fluorinated amines, amino alcohols, and heterocyclic systems. nuph.edu.ua Another innovative approach focuses on the direct use of chiral precursors. For example, 2-unsubstituted imidazole N-oxides derived from chiral amino compounds like trans-1,2-diaminocyclohexane serve as precursors for generating chiral imidazol-2-ylidenes. mdpi.com These intermediates can be trapped to yield optically active imidazole derivatives. mdpi.com The development of novel catalytic systems for asymmetric transformations, including organometallic and asymmetric catalysis, remains an important frontier. researchgate.net
Table 2: Synthesis of Chiral 3-Butoxyimidazole-2-thiones from Imidazole N-Oxides
| Starting Imidazole N-Oxide | Chiral Source | Resulting Imidazole-2-thione | Yield (%) | Reference |
| N-Oxide derived from (R)-α-MBA | (R)-α-Methylbenzylamine | Optically active 3-butoxyimidazole-2-thione | Good | mdpi.com |
| N-Oxide from desymmetrized diamine | (R,R)-trans-1,2-Diaminocyclohexane | Chiral imidazole-2-thione | Good | mdpi.com |
Exploration of Novel Reactivity and Unprecedented Transformations
The unique electronic nature of the fluorinated imidazole N-oxide ring system enables a diverse range of chemical transformations, many of which are still being explored. Imidazole N-oxides can act as versatile 1,3-dipoles, participating in [3+2] cycloaddition reactions with various dipolarophiles. nih.govresearchgate.net For example, their reaction with ethyl cyanoacetate (B8463686) can lead to the formation of ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetates. nih.gov
Researchers are also uncovering novel coupling and functionalization reactions. Metal-free C-H/C-Li and C-H/C-H coupling reactions have been developed to introduce (poly)fluoroaryl moieties at the C-5 position of the imidazole N-oxide ring. nih.govresearchgate.net Another intriguing transformation is the nucleophilic cine-substitution observed in O-acylated imidazole N-oxide fluoroborate complexes, which allows for the introduction of halogen atoms at the C-2 position. researchgate.net Furthermore, reactions with highly fluorinated olefins, such as 2,2-bis(trifluoromethyl)ethene-1,1-dicarbonitrile, have been shown to proceed via a stepwise 1,3-dipolar cycloaddition followed by fragmentation, yielding different products depending on the solvent used. researchgate.net These novel reactivities open up new avenues for creating complex molecular architectures.
Synergistic Integration of Experimental and Computational Methodologies
The combination of experimental synthesis and computational modeling has become a powerful paradigm in modern chemical research, accelerating the discovery and optimization of new molecules and reactions. Density Functional Theory (DFT) calculations are frequently employed to predict molecular geometries, electronic properties, and reaction mechanisms, providing insights that guide experimental design. researchgate.netrsc.org
For instance, a combined experimental (FT-IR, NMR) and computational (DFT, MD simulations) study of novel imidazole derivatives was used to predict their reactive properties and identify the most reactive sites in the molecules. researchgate.net In another study, computational tools like 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking were used to screen a library of imidazole derivatives for potential anticancer activity. nih.gov This in silico screening identified the most promising candidates for synthesis and biological testing, demonstrating a powerful synergy where computation guides experimentation. nih.gov This integrated approach not only rationalizes observed outcomes but also predicts the properties of yet-to-be-synthesized compounds, saving significant time and resources. rsc.orgnih.gov
Table 3: Integration of Experimental and Computational Techniques
| Research Area | Experimental Methods | Computational Methods | Synergy Achieved | Reference |
| Reactive Property Prediction | FT-IR, FT-Raman, NMR Spectroscopy | Density Functional Theory (DFT), Molecular Dynamics (MD) | Predicted reactive sites and NLO behavior, guiding functionalization. | researchgate.net |
| Drug Discovery | Chemical Synthesis, In Vitro Biological Assays | 3D-QSAR, Molecular Docking, Virtual Screening | Identified lead compounds by predicting biological activity, accelerating the discovery process. | nih.gov |
| Materials Design | (Post-computational) Synthesis and Characterization | Density Functional Theory (DFT) | Designed novel energetic materials by predicting density, heat of formation, and detonation properties. | rsc.org |
High-Throughput Screening and Combinatorial Approaches in Discovery
To rapidly explore the vast chemical space of fluorinated imidazole N-oxides, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. These approaches allow for the rapid synthesis and evaluation of large libraries of compounds to identify "hits" with desired properties, such as specific biological activities. nih.gov
A typical workflow involves the discovery of a lead compound, followed by the systematic synthesis of a library of derivatives to establish structure-activity relationships (SAR) and optimize properties. nih.gov For example, the discovery of an imidazole derivative with antifungal activity led to the generation of 26 related compounds, resulting in the identification of molecules with potent, broad-spectrum effects, even against drug-resistant strains. nih.gov HTS assays, often fluorescence-based, can be developed to screen these libraries for interactions with specific biological targets, such as enzymes or receptors. nih.gov While an assay might be developed for a different class of enzymes, the methodology is transferable for screening potential inhibitors from a library of fluorinated imidazoles. nih.gov Furthermore, in silico or virtual screening can be used as a preliminary step to computationally evaluate thousands of potential structures, prioritizing a smaller, more manageable set for physical synthesis and testing. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
